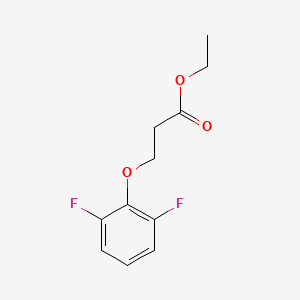

Ethyl 3-(2,6-difluoro-phenoxy)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(2,6-difluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H12F2O3. It is a derivative of phenoxypropanoate, characterized by the presence of two fluorine atoms on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-difluoro-phenoxy)propanoate typically involves the reaction of 2,6-difluorophenol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2,6-difluoro-phenoxy)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 3-(2,6-difluoro-phenoxy)propanoic acid and ethanol.

Oxidation: Various oxidized phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2,6-difluoro-phenoxy)propanoate is used in several scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 3-(2,6-difluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(2,6-difluoro-phenoxy)propanoate can be compared with other phenoxypropanoate derivatives, such as:

- Ethyl 3-(4-chloro-phenoxy)propanoate

- Ethyl 3-(2,4-dichloro-phenoxy)propanoate

- Ethyl 3-(2,6-dichloro-phenoxy)propanoate

Uniqueness

The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its chlorinated counterparts

Biologische Aktivität

Ethyl 3-(2,6-difluoro-phenoxy)propanoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a propanoate backbone with a phenoxy group substituted by two fluorine atoms at the 2 and 6 positions. This structural configuration is significant as it influences the compound's lipophilicity and biological interactions.

- Molecular Formula : C11H12F2O3

- Molecular Weight : Approximately 232.21 g/mol

- LogP Value : Indicates moderate lipophilicity, enhancing membrane permeability.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- PPAR Modulation : Similar compounds have been studied for their ability to modulate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation .

- Antimicrobial Activity : Research indicates that structurally similar compounds exhibit antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The presence of fluorine atoms may enhance the compound's anti-inflammatory properties by influencing its binding affinity to relevant receptors .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

| Activity Type | Description | References |

|---|---|---|

| PPAR Modulation | Influences metabolic pathways and inflammation | |

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Potential to reduce inflammation via receptor interaction | |

| Lipophilicity | Enhanced absorption due to structural features |

Study on PPAR Activation

A study investigating the effects of various phenoxypropanoates on PPAR activation revealed that this compound significantly enhanced PPARγ activity in vitro. This suggests potential therapeutic applications in metabolic disorders where PPARs play a pivotal role .

Antimicrobial Research

Another research effort focused on the antimicrobial properties of difluorophenoxy compounds. This compound was found to exhibit notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

In Vivo Studies

In vivo studies have shown promising results regarding the anti-inflammatory effects of this compound in animal models. The compound demonstrated a reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

ethyl 3-(2,6-difluorophenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-15-10(14)6-7-16-11-8(12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMQJURIMNUIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=CC=C1F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.